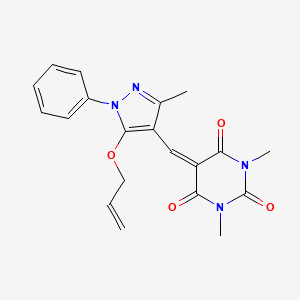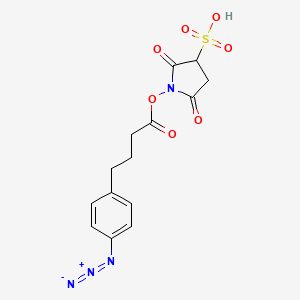
Sulphosuccinimidyl 4-(4-azidophenyl)butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulphosuccinimidyl 4-(4-azidophenyl)butyrate is a compound that has not been directly studied in the provided papers. However, the papers do discuss a related compound, 4-(Succinimido)-1-butane sulfonic acid, which is used as a Brønsted acid catalyst. This catalyst is utilized in the synthesis of various organic derivatives, such as pyrano[4,3-b]pyran and 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s. The catalyst is prepared by combining succinimide with 1,4-butanesultone, a process that is noted for being simpler and safer than the preparation of succinimide sulfonic acid. The studies highlight the catalyst's efficiency, reusability, and ability to produce high yields under both thermal and ultrasonic irradiation, as well as under solvent-free conditions. These characteristics suggest that the catalyst could potentially be applied in the synthesis or modification of Sulphosuccinimidyl 4-(4-azidophenyl)butyrate, although this specific application is not mentioned in the papers .
Synthesis Analysis
The synthesis of 4-(Succinimido)-1-butane sulfonic acid, which may be related to the synthesis of Sulphosuccinimidyl 4-(4-azidophenyl)butyrate, involves the combination of succinimide and 1,4-butanesultone. This method is praised for its simplicity and safety compared to other synthesis methods. The resulting catalyst is used to facilitate the synthesis of organic derivatives, indicating that the catalyst itself is stable and effective under various conditions, including thermal and ultrasonic irradiation, as well as solvent-free environments. The high yield and clean reaction profile suggest that the synthesis process is highly efficient and could be optimized for the production of related compounds .
Molecular Structure Analysis
While the molecular structure of Sulphosuccinimidyl 4-(4-azidophenyl)butyrate is not directly analyzed in the provided papers, the structure of 4-(Succinimido)-1-butane sulfonic acid is implied to be conducive to its role as a Brønsted acid catalyst. The presence of the succinimide group and the butane sulfonic acid moiety likely contribute to the compound's acidity and its ability to donate protons, which is essential for its catalytic activity. The reactivity and stability of this catalyst suggest that the molecular structure is well-suited for catalyzing the formation of various organic derivatives .
Chemical Reactions Analysis
The papers focus on the use of 4-(Succinimido)-1-butane sulfonic acid as a catalyst for the synthesis of different organic derivatives. The catalyst has been shown to facilitate the formation of pyrano[4,3-b]pyran and 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s derivatives. These reactions occur under both thermal and ultrasonic irradiation, as well as solvent-free conditions, which demonstrates the versatility of the catalyst in promoting chemical reactions. The ability to recycle the catalyst without significant loss of activity further underscores its effectiveness and potential for use in a variety of chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(Succinimido)-1-butane sulfonic acid, as inferred from the studies, include its solid state at room temperature, its solubility, and its ability to act as a Brønsted acid. The catalyst's reusability points to its stability and robustness, which are important properties for a catalyst used in chemical synthesis. The high yields and clean reactions associated with its use suggest that it has a favorable reaction profile, which could be indicative of the properties of Sulphosuccinimidyl 4-(4-azidophenyl)butyrate if it shares similar structural features .
Wissenschaftliche Forschungsanwendungen
Biochemical Interactions and Pathophysiological Implications
Sulphosuccinimidyl 4-(4-azidophenyl)butyrate, as part of the broader butyrate derivatives, has been extensively studied for its potential applications in various biochemical and pathophysiological contexts. Research has demonstrated that butyrate, a short-chain fatty acid, possesses significant anti-inflammatory and antitumor properties. For instance, calcium butyrate has been shown to ameliorate colonic inflammation in rat models, suggesting its potential role in the treatment of inflammatory colon diseases. Additionally, its antitumor effects were notable in vivo and in vitro, although further clinical investigations are required for validation (Celasco et al., 2014). Another study found that butyrate enemas were effective in reducing mucosal sensitivity to colon cancer development in rats with experimental colitis (D’Argenio et al., 1996).
Molecular and Cellular Mechanisms
At the molecular level, butyrate derivatives have been observed to influence various cellular processes. Sodium butyrate, for instance, has been identified to inhibit the NF‐kappa B signaling pathway and histone deacetylation, thereby attenuating experimental colitis in an IL‐10 independent manner. This indicates butyrate's ability to modulate molecular signaling pathways and exert anti-inflammatory effects (Lee et al., 2017). Furthermore, butyrate has been shown to upregulate endogenous host defense peptides, enhancing disease resistance, and promoting the clearance of E. coli O157:H7, hence alleviating inflammation partially through HDAC inhibition (Xiong et al., 2016).
Therapeutic Potential and Clinical Implications
The therapeutic potential of butyrate derivatives extends to its effect on energy metabolism and inflammatory diseases. Dietary supplementation of butyrate has been observed to prevent and treat diet-induced insulin resistance in mice, related to the promotion of energy expenditure and induction of mitochondrial function (Gao et al., 2009). Similarly, butyrate was found to reduce appetite and activate brown adipose tissue via the gut-brain neural circuit, influencing energy metabolism and fat oxidation (Li et al., 2017).
Eigenschaften
IUPAC Name |
1-[4-(4-azidophenyl)butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O7S/c15-17-16-10-6-4-9(5-7-10)2-1-3-13(20)25-18-12(19)8-11(14(18)21)26(22,23)24/h4-7,11H,1-3,8H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHHJCWTYWKJPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCC2=CC=C(C=C2)N=[N+]=[N-])S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulphosuccinimidyl 4-(4-azidophenyl)butyrate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

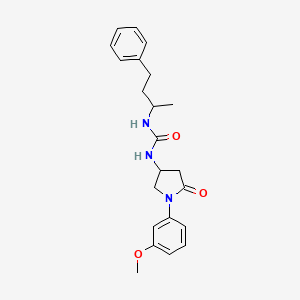
![3-(4-fluorophenyl)-1-heptyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2505578.png)
![4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2505579.png)
![3-Methoxy-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2505582.png)
![(E)-2-[2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoyl]-3-(dimethylamino)prop-2-enenitrile](/img/structure/B2505583.png)
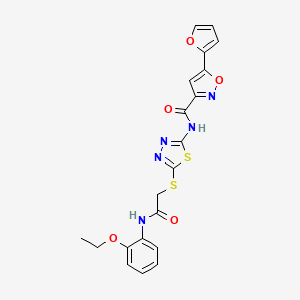
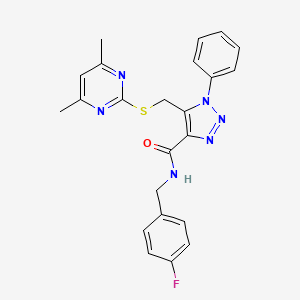
![1-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B2505587.png)

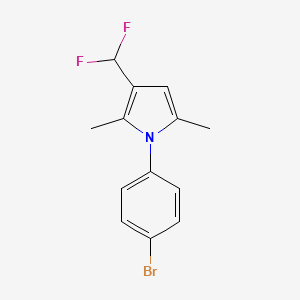
![1-(Aminomethyl)tricyclo[2.2.1.02,6]heptan-3-ol](/img/structure/B2505590.png)

